4-Phenylbutyric acid
Overview
Description
Phenylbutyric acid, also known as 4-phenylbutyric acid, is a monocarboxylic acid with the chemical formula C₁₀H₁₂O₂. It is a derivative of butyric acid, where a phenyl group is substituted at the fourth carbon. This compound is naturally produced by colonic bacteria fermentation and has various biological and therapeutic applications .
Mechanism of Action
Target of Action
4-Phenylbutyric acid (4-PBA) is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It primarily targets the endoplasmic reticulum (ER) stress pathways . It also targets the Voltage-Dependent Anion Channel 1 (VDAC1) which mediates mitochondrial function .
Mode of Action
4-PBA acts as a chemical chaperone, assisting in protein folding and relieving inflammation . It alleviates ER stress by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against ER stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
4-PBA affects several biochemical pathways. It downregulates de novo lipogenesis, ameliorates lipotoxicity, slows down atherosclerosis progression, and stimulates fatty acid β-oxidation . It also plays a role in the unfolded protein response (UPR), a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .
Pharmacokinetics
It is known that 4-pba is required in high doses to prevent protein aggregation .
Result of Action
4-PBA has been found efficacious in augmenting pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It has been used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . It also shows potential as a candidate drug for the treatment of neurodegenerative diseases .
Action Environment
The action of 4-PBA can be influenced by the environment in which it is used. For instance, in cell culture media, the absorption and adsorption kinetics of 4-PBA can be estimated . It has been used as a selective inhibitor of ER stress in various experimental systems .
Biochemical Analysis
Biochemical Properties
4-Phenylbutyric acid is known to interact with various biomolecules. It has been found to bind to human serum albumin at fatty acid binding sites, specifically Sudlow Site II . This interaction involves strong hydrogen bonding and a salt bridge between domain II and III of human serum albumin .
Cellular Effects
This compound has been shown to have various effects on cells. It alleviates endoplasmic reticulum stress by assisting protein folding . This property of this compound has been found to be beneficial in pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also reduces mucosal inflammation, regulates transepithelial fluid transport, and improves oxidative status .
Molecular Mechanism
The major mechanism for the action of this compound is that the hydrophobic regions of the chaperone interact with exposed hydrophobic segments of the unfolded protein . This interaction assists in the folding of the protein, thereby alleviating endoplasmic reticulum stress .
Temporal Effects in Laboratory Settings
It has been shown to alleviate endoplasmic reticulum stress and assist in protein folding, which could potentially have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to alleviate sepsis-induced cardiac damage
Metabolic Pathways
This compound is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetic acid then conjugates with glutamine to form phenylacetylglutamine, which is eliminated with the urine .
Transport and Distribution
It is known that this compound is a water-soluble compound , which suggests that it could be distributed throughout the body via the bloodstream.
Subcellular Localization
Given its role as a chemical chaperone that assists in protein folding, it is likely that it localizes to the endoplasmic reticulum where protein folding occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylbutyric acid can be synthesized through several methods:
Reduction of 3-benzoylamino propionic acid: This method involves the reduction of 3-benzoylamino propionic acid using zinc amalgam to obtain 4-phenyl-1-butanoic acid.
Friedel-Crafts Reaction: Benzene reacts with 4-bromo-1-butyrate under Lewis acidic conditions to form 4-phenyl-1-butyrate, which is then hydrolyzed to produce 4-phenyl-1-butanoic acid.
Reaction with Butyrolactone: Benzene reacts with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base to yield 4-phenylbutyric acid.
Industrial Production Methods: In industrial settings, phenylbutyric acid is often produced by purifying industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified acid is then reacted with sodium reagents to produce sodium phenylbutyrate .
Chemical Reactions Analysis
Phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: Phenylbutyric acid can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of phenylbutyric acid can yield phenylbutanol.
Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts reactions, zinc amalgam for reductions, and N-bromosuccinimide for substitutions. Major products formed from these reactions include benzoic acid derivatives, phenylbutanol, and brominated phenylbutyric acid.
Scientific Research Applications
Phenylbutyric acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenylbutyric acid can be compared with other similar compounds such as:
Butyric Acid: While butyric acid is a simple short-chain fatty acid, phenylbutyric acid has an additional phenyl group, enhancing its biological activity.
Phenylacetic Acid: Both compounds have a phenyl group, but phenylacetic acid has a shorter carbon chain, leading to different chemical properties and applications.
Sodium Phenylbutyrate: This is the sodium salt of phenylbutyric acid and is used for similar therapeutic purposes but has different solubility and pharmacokinetic properties.
Phenylbutyric acid’s unique combination of chemical chaperone activity, histone deacetylase inhibition, and ammonia scavenging properties distinguishes it from these similar compounds.
Properties
IUPAC Name |
4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1716-12-7 (hydrochloride) | |
Record name | 4-Phenylbutyric acid | |
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DSSTOX Substance ID |
DTXSID2037631 | |
Record name | 4-Phenylbutyric acid | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 4-Phenylbutyric acid | |
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Record name | Benzenebutanoic acid | |
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Boiling Point |
290.00 °C. @ 760.00 mm Hg | |
Record name | Benzenebutanoic acid | |
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Solubility |
18 mg/mL | |
Record name | Benzenebutanoic acid | |
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Vapor Pressure |
0.000664 [mmHg] | |
Record name | 4-Phenylbutyric acid | |
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Mechanism of Action |
Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen. | |
Record name | Phenylbutyric acid | |
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CAS No. |
1821-12-1 | |
Record name | 4-Phenylbutyric acid | |
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Record name | 4-PHENYLBUTYRIC ACID | |
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Record name | Benzenebutanoic acid | |
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Record name | 4-Phenylbutyric acid | |
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Record name | PHENYLBUTYRIC ACID | |
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Melting Point |
47 - 49 °C | |
Record name | Benzenebutanoic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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